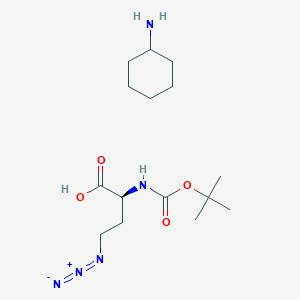
Cyclohexanamine (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt (MFCD18426562) is a research chemical widely used in various scientific fields. It is known for its unique structure and properties, making it a valuable tool in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves several steps. The starting material is typically L-2,4-diaminobutyric acid, which undergoes protection of the alpha-amino group with a Boc (tert-butoxycarbonyl) group. The gamma-amino group is then converted to an azido group using azidation reagents. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as triphenylphosphine and water are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields N-alpha-Boc-Ngamma-amino-L-2,4-diaminobutyric acid cyclohexylamine salt.
Aplicaciones Científicas De Investigación
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the study of protein modifications and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Boc-L-2-amino-4-azidobutanoic acid cyclohexylamine salt
- Boc-L-azidohomoalanine cyclohexylamine salt
- Boc-L-gamma-azidohomoalanine cyclohexylamine salt
Uniqueness
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various fields of scientific research .
Propiedades
Fórmula molecular |
C15H29N5O4 |
|---|---|
Peso molecular |
343.42 g/mol |
Nombre IUPAC |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;cyclohexanamine |
InChI |
InChI=1S/C9H16N4O4.C6H13N/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);6H,1-5,7H2/t6-;/m0./s1 |
Clave InChI |
LCVIVGPNEHOYRF-RGMNGODLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)

![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
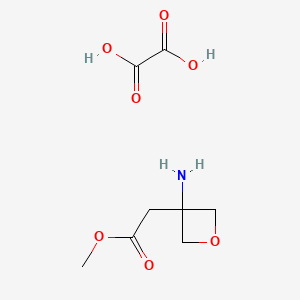
![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)


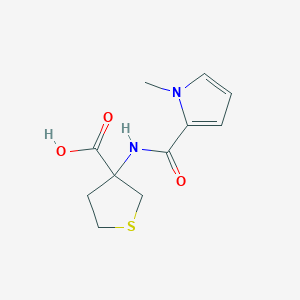

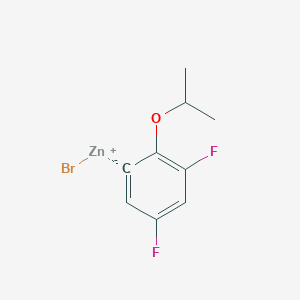

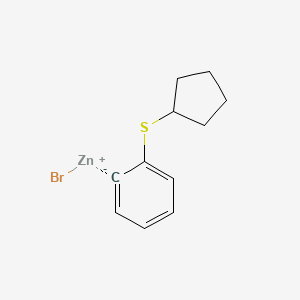
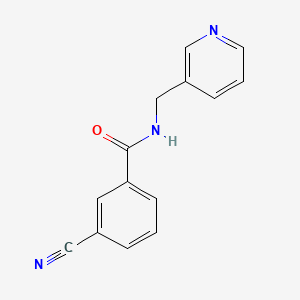
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
